molecular formula C11H8N2O3 B13494953 2-(2-isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione

2-(2-isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B13494953
M. Wt: 216.19 g/mol
InChI Key: MFPVRHMGYPPXOA-UHFFFAOYSA-N
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Description

2-(2-Isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound known for its unique structure and reactivity. It contains both an isocyanate group and a cyclic imide structure, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 2-(2-aminoethyl)-2,3-dihydro-1H-isoindole-1,3-dione with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group without unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often utilizes continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The use of phosgene derivatives like diphosgene or triphosgene is common in industrial settings due to their ease of handling and safety compared to phosgene gas .

Chemical Reactions Analysis

Types of Reactions

2-(2-Isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Major Products Formed

The major products formed from reactions involving this compound include urethanes, ureas, and cross-linked polymers. These products are valuable in various industrial applications, including coatings, adhesives, and foams .

Mechanism of Action

The mechanism of action of 2-(2-isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione involves the reactivity of the isocyanate group. This group reacts with nucleophiles, such as alcohols and amines, to form stable urethane and urea linkages. These reactions are crucial in the formation of cross-linked polymers and other materials with enhanced properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its cyclic imide structure, which imparts additional stability and reactivity compared to other isocyanate compounds. This makes it particularly valuable in applications requiring robust and durable materials .

Properties

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

2-(2-isocyanatoethyl)isoindole-1,3-dione

InChI

InChI=1S/C11H8N2O3/c14-7-12-5-6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4H,5-6H2

InChI Key

MFPVRHMGYPPXOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN=C=O

Origin of Product

United States

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